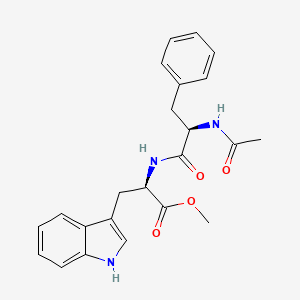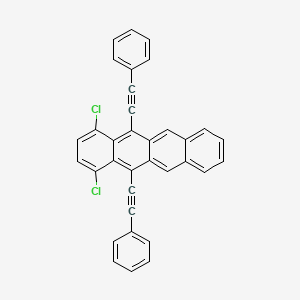
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is a synthetic organic compound belonging to the class of naphthalene derivatives. It is composed of two phenylethynyl groups connected to a central naphthalene ring, with chlorine atoms at the 1 and 4 positions. This compound is known for its fluorescent properties and is used in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracenequinone and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or THF (tetrahydrofuran).
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are commonly used to facilitate the coupling reactions.
Reaction Steps: The phenylacetylene is added to the tetracenequinone in the presence of the palladium catalyst, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
Applications De Recherche Scientifique
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in lightsticks and other luminescent applications.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and electronic devices.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene involves its interaction with molecular targets through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The pathways involved include energy transfer processes and interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with phenylethynyl groups but without chlorine atoms.
9,10-Bis(phenylethynyl)anthracene: Another related compound used in luminescent applications.
Rubrene: A polycyclic aromatic hydrocarbon with similar fluorescent properties.
Uniqueness
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can influence its reactivity and fluorescent properties. This makes it particularly useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
80034-37-3 |
|---|---|
Formule moléculaire |
C34H18Cl2 |
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
1,4-dichloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-31-19-20-32(36)34-28(18-16-24-11-5-2-6-12-24)30-22-26-14-8-7-13-25(26)21-29(30)27(33(31)34)17-15-23-9-3-1-4-10-23/h1-14,19-22H |
Clé InChI |
ZUCYCTZGGQBODB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

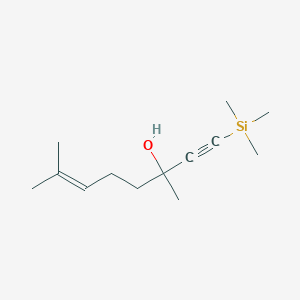
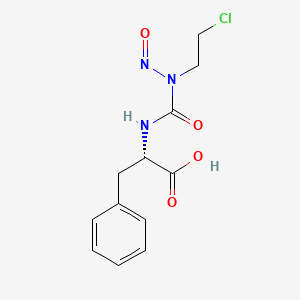

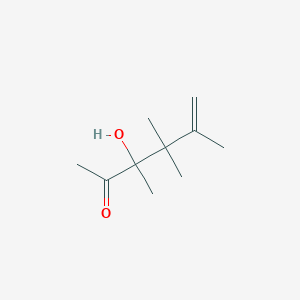
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
